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Compound of Interest

Compound Name: CGP77675 hydrate

Cat. No.: B10823678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CGP77675 hydrate is a potent and orally active inhibitor of Src family kinases (SFKs). This

technical guide provides a comprehensive overview of the available data on the oral activity of

CGP77675 hydrate, with a focus on its inhibitory profile, in vivo efficacy, and the signaling

pathways it modulates. The information is intended for researchers, scientists, and

professionals involved in drug development and discovery.

In Vitro Inhibitory Activity
CGP77675 hydrate has demonstrated potent inhibitory activity against several members of the

Src family kinases and other tyrosine kinases. The half-maximal inhibitory concentrations

(IC50) from various in vitro assays are summarized in the table below.
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Target Kinase/Process IC50 Value Assay Type

c-Src (Peptide Substrate

Phosphorylation)
5-20 nM Purified enzyme assay

c-Src (Autophosphorylation) 40 nM Purified enzyme assay

Lck Low nM Not specified

c-Yes Low nM Not specified

EGFR 150 nM Not specified

KDR (VEGFR2) 1.0 µM Not specified

v-Abl 310 nM Not specified

FAK 200 nM Not specified

Parathyroid Hormone-Induced

Bone Resorption
0.8 µM Rat fetal long bone cultures

In Vivo Oral Efficacy
The oral administration of CGP77675 has been evaluated in rodent models, primarily focusing

on its effects on bone metabolism.

Ovariectomy-Induced Bone Loss in Rats
In a key study, CGP77675 was administered orally to young ovariectomized (ovx) rats to

assess its ability to prevent bone loss.

Animal Model Treatment Duration Outcome

Young

Ovariectomized (ovx)

Rats

10 and 50 mg/kg,

orally, twice a day
6 weeks

Partially prevented

bone loss and

rescued bone

microarchitectural

features.
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IL-1β-Induced Hypercalcemia in Mice
While not an oral administration study, subcutaneous injection of CGP77675 has been shown

to inhibit interleukin-1β-induced hypercalcemia in mice, a model relevant to bone resorption.

Animal Model Treatment Outcome

Mice
1, 5, and 25 mg/kg,

subcutaneously, twice a day

Inhibited IL-1β-induced

hypercalcemia.

Experimental Protocols
Detailed experimental protocols for the oral administration studies are not fully available in the

public domain. The pivotal study by Missbach et al. (1999) is frequently cited; however, the full

text containing the specific methodologies could not be retrieved through extensive searches.

Key missing details include:

Vehicle for Oral Administration: The specific vehicle used to formulate CGP77675 for oral

gavage in the rat study is not documented in the available literature.

Bone Microarchitecture Analysis: The precise techniques and parameters measured to

evaluate the rescue of bone microarchitectural features have not been detailed.

Pharmacokinetic Profile
Despite being described as "orally active," specific pharmacokinetic parameters for CGP77675
hydrate following oral administration in rodents are not available in the reviewed literature.

Data on its oral bioavailability, maximum plasma concentration (Cmax), time to maximum

concentration (Tmax), and elimination half-life are crucial for a complete understanding of its in

vivo behavior but remain to be published or are not publicly accessible.

Signaling Pathways
CGP77675 exerts its effects by inhibiting Src family kinases, which are key regulators of

various cellular processes, including cell growth, differentiation, migration, and survival. A

primary pathway affected is the osteoclast-mediated bone resorption cascade.
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Caption: Simplified signaling pathway of c-Src in osteoclast activation and bone resorption, and

the inhibitory action of CGP77675.

Experimental Workflow for In Vivo Oral Efficacy
Study (Hypothetical)
Based on typical preclinical studies for bone loss, a likely experimental workflow for the oral

administration of CGP77675 in the ovariectomized rat model is depicted below.
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Female Sprague-Dawley Rats
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1. Sham + Vehicle
2. OVX + Vehicle
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Caption: A logical workflow for a preclinical study investigating the effect of orally administered

CGP77675 on ovariectomy-induced bone loss in rats.

Conclusion
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CGP77675 hydrate is a potent, orally active inhibitor of Src family kinases with demonstrated

efficacy in a preclinical model of bone loss. While the in vitro inhibitory profile is well-

characterized, a comprehensive understanding of its oral activity is hampered by the lack of

publicly available, detailed experimental protocols and pharmacokinetic data. Further studies to

elucidate the oral bioavailability, pharmacokinetic profile, and the full details of its in vivo

efficacy are warranted to fully assess its therapeutic potential.

To cite this document: BenchChem. [Oral Activity of CGP77675 Hydrate: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823678#oral-activity-of-cgp77675-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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